molecular formula C8H4ClN3O2 B009568 6-Chloro-7-nitroquinoxaline CAS No. 109541-21-1

6-Chloro-7-nitroquinoxaline

Cat. No.: B009568
CAS No.: 109541-21-1
M. Wt: 209.59 g/mol
InChI Key: GVENYEPMSTYETH-UHFFFAOYSA-N
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Description

6-Chloro-7-nitroquinoxaline is a nitrogen-containing heterocyclic compound, part of the quinoxaline family. Quinoxalines are known for their diverse pharmacological activities and industrial applications. The compound this compound is particularly noted for its potential in various scientific research fields due to its unique chemical structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-7-nitroquinoxaline typically involves the nitration of 4-chloro-1,2-diaminobenzene followed by cyclization with glyoxal. The process can be summarized as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-7-nitroquinoxaline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The nitro and chloro groups can be substituted by nucleophiles such as amines and thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in dimethylformamide.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Oxidation: Hydrogen peroxide or peracids.

Major Products:

    Substitution Products: Aminoquinoxalines, thiolquinoxalines.

    Reduction Products: 6-Chloro-7-aminoquinoxaline.

    Oxidation Products: Quinoxaline N-oxides.

Scientific Research Applications

6-Chloro-7-nitroquinoxaline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-7-nitroquinoxaline involves its interaction with cellular targets, leading to various biological effects. The nitro group is believed to undergo bioreduction, forming reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects. The compound also inhibits certain enzymes and disrupts cellular pathways, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

  • 6-Fluoro-7-nitroquinoxaline
  • 6-Bromo-7-nitroquinoxaline
  • 6-Iodo-7-nitroquinoxaline

Comparison: 6-Chloro-7-nitroquinoxaline is unique due to its specific halogen substitution, which influences its reactivity and biological activity. Compared to its fluoro, bromo, and iodo counterparts, the chloro derivative exhibits distinct nucleophilic substitution patterns and biological effects. The chloro group provides a balance between reactivity and stability, making it a versatile compound for various applications .

Properties

IUPAC Name

6-chloro-7-nitroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3O2/c9-5-3-6-7(11-2-1-10-6)4-8(5)12(13)14/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVENYEPMSTYETH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=C(C(=CC2=N1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352924
Record name 6-chloro-7-nitroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109541-21-1
Record name 6-chloro-7-nitroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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